methyl (2R)-2-(4-hydroxyphenyl)-2-[(2R)-piperidin-2-yl]acetate
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Overview
Description
®-methyl 2-(4-hydroxyphenyl)-2-(®-piperidin-2-yl)acetate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and a hydroxyphenyl group. Its stereochemistry plays a crucial role in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-(4-hydroxyphenyl)-2-(®-piperidin-2-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and ®-piperidine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-hydroxybenzaldehyde and ®-piperidine.
Esterification: The intermediate is then subjected to esterification using methanol and an acid catalyst to form the final product, ®-methyl 2-(4-hydroxyphenyl)-2-(®-piperidin-2-yl)acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-(4-hydroxyphenyl)-2-(®-piperidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted hydroxyphenyl derivatives.
Scientific Research Applications
®-methyl 2-(4-hydroxyphenyl)-2-(®-piperidin-2-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-methyl 2-(4-hydroxyphenyl)-2-(®-piperidin-2-yl)acetate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and exert pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
®-methyl 2-amino-2-(4-hydroxyphenyl)acetate: A chiral intermediate with similar structural features.
4-hydroxy-2-quinolones: Compounds with a hydroxyphenyl group and potential biological activities.
Uniqueness
®-methyl 2-(4-hydroxyphenyl)-2-(®-piperidin-2-yl)acetate is unique due to its specific stereochemistry and the presence of both a hydroxyphenyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H19NO3 |
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Molecular Weight |
249.3 g/mol |
IUPAC Name |
methyl (2R)-2-(4-hydroxyphenyl)-2-[(2R)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)13(12-4-2-3-9-15-12)10-5-7-11(16)8-6-10/h5-8,12-13,15-16H,2-4,9H2,1H3/t12-,13-/m1/s1 |
InChI Key |
XVXFNANJMMTNSO-CHWSQXEVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=C(C=C2)O |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=C(C=C2)O |
Synonyms |
4-hydroxymethylphenidate 4-hydroxymethylphenidate hydrochloride, (R*,R*)-(+-)-isomer 4-hydroxymethylphenidate hydrochloride, (R*,S*)-(+-)-isomer p-hydroxymethylphenidate para-hydroxymethylphenidate threo-DL-p-hydroxymethylphenidate |
Origin of Product |
United States |
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